Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate
Description
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-c]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxo group attached to a thieno[3,2-c]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C10H8BrNO3S |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
methyl 7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-12-4-6(11)8-5(9(12)13)3-7(16-8)10(14)15-2/h3-4H,1-2H3 |
InChI Key |
OHLQBJFPJWGYCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a brominated thiophene derivative with a pyridine carboxylate precursor. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the oxo group or to reduce the bromine atom to a less reactive form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
Biological Activities
Research on methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate has revealed several key applications:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 |
| Escherichia coli | Bacteriostatic | 64 |
| Candida albicans | Fungicidal | 16 |
Anticancer Properties
This compound has been investigated for its anticancer activity. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Mechanisms of Action:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Suppression of angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor size in xenograft models, highlighting its potential as an anticancer agent.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
Key Findings:
- Reduction in reactive oxygen species (ROS) levels.
- Preservation of neuronal viability under stress conditions.
Potential Applications:
These findings suggest that this compound may be beneficial in treating conditions such as Alzheimer's and Parkinson's diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Researchers are also exploring derivatives of this compound to enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in binding to active sites of enzymes or receptors, thereby inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate
- Methyl 3,4-dihydro-8-nitro-4-oxo-1H-thiopyrano[4,3-b]benzothiophen-3-carboxylate
Uniqueness
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. Additionally, its specific arrangement of functional groups provides distinct chemical and biological properties compared to similar compounds .
Biological Activity
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8BrNO3S
- Molecular Weight : 302.14 g/mol
- CAS Number : 2461773-51-1
The unique features of this compound include a bromine atom at the 7-position and a carbonyl group at the 4-position, which contribute to its reactivity and biological activity. The presence of the thieno[3,2-c]pyridine core is significant for its medicinal properties.
Biological Activities
Research indicates that compounds with similar thieno[3,2-c]pyridine structures exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer effects. The following table summarizes some relevant findings regarding the biological activity of this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 7-position; carbonyl at 4-position | Antimicrobial, potential anticancer |
| 6-Bromo-thieno[3,2-c]pyridine | Different substitution pattern; lacks carbonyl | Antiviral |
| 5-Ethyl-thieno[3,2-c]pyridine | No bromine; only ethyl substitution | Anticancer |
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. In studies evaluating its efficacy against bacteria such as Pseudomonas aeruginosa and Escherichia coli, it demonstrated a Minimum Inhibitory Concentration (MIC) of approximately 0.21 µM, indicating potent antibacterial properties .
Cytotoxic Effects
In cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3), the compound exhibited significant inhibitory effects. The results suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cellular metabolism .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of this compound with key biological targets such as DNA gyrase. The compound forms multiple hydrogen bonds with critical amino acids in the active site, enhancing its potential as an antibacterial agent .
Case Studies and Research Findings
- Antimicrobial Screening : A study screened several derivatives of thieno[3,2-c]pyridines for antimicrobial activity. Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine derivatives showed moderate to high activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation : In vitro evaluations indicated that this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the thieno structure significantly influenced their biological activities. The presence of bromine and methyl groups was correlated with enhanced potency against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
